molecular formula C11H10ClN3O2 B11864555 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine

Cat. No.: B11864555
M. Wt: 251.67 g/mol
InChI Key: SHTWFVOSEKVKLP-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group and a dimethoxyphenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine typically involves the reaction of 2,6-dimethoxyaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The process involves the substitution of chlorine atoms in cyanuric chloride with the amine group of 2,6-dimethoxyaniline, leading to the formation of the desired triazine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazine compound.

Scientific Research Applications

Anticancer Applications

The triazine ring structure is known for its significant role in anticancer drug development. Various studies have demonstrated that compounds containing the 1,2,4-triazine moiety exhibit cytotoxic activities against different cancer cell lines.

  • Mechanism of Action : Compounds similar to 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the ERK pathway and inhibiting phosphodiesterase enzymes .
  • Case Studies :
    • A study reported that derivatives of 1,2,4-triazine exhibited IC50 values below 100 μM against human breast cancer (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (Hep-G2) cell lines .
    • Another investigation found that specific triazine derivatives led to significant increases in apoptotic cell populations in treated cultures .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The triazine derivatives have demonstrated effectiveness against various bacterial and fungal strains.

  • Mechanism of Action : The antimicrobial activity is believed to arise from the ability of triazines to disrupt cellular processes in pathogens, potentially through enzyme inhibition or interference with nucleic acid synthesis .
  • Research Findings :
    • A recent study highlighted the efficacy of triazine-based compounds against Leishmania donovani, showing over 90% inhibition in promastigote forms at low concentrations .
    • Other derivatives have shown promising results against a range of gram-positive and gram-negative bacteria.

Potential Antiviral Applications

Emerging research indicates that triazine compounds may possess antiviral properties.

  • Mechanism of Action : The antiviral activity is hypothesized to be linked to the ability of these compounds to bind effectively to viral proteins and inhibit their function .
  • Case Studies :
    • A molecular docking study revealed that certain triazine derivatives exhibit strong binding affinities to SARS-CoV-2 proteins, suggesting their potential as therapeutic agents against COVID-19 .

Biological Activities Summary Table

Activity Description References
AnticancerInduces apoptosis in various cancer cell lines; effective against MCF-7 and HCT-116
AntimicrobialEffective against Leishmania and other bacterial strains
AntiviralPotential binding affinity to SARS-CoV-2 proteins

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets. The chloro and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2,4-triazine: Lacks the dimethoxyphenyl group, resulting in different chemical properties and reactivity.

    5-(2,6-Dimethoxyphenyl)-1,2,4-triazine: Lacks the chloro group, affecting its substitution reactions and biological activities.

    2,4-Dichloro-6-(2,6-dimethoxyphenyl)-1,3,5-triazine: Contains additional chloro groups, leading to different reactivity and applications.

Uniqueness

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine is unique due to the presence of both the chloro and dimethoxyphenyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. Its unique structure makes it a valuable compound for various scientific research applications.

Biological Activity

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3O2C_{10}H_{10}ClN_3O_2, with a molecular weight of approximately 251.67 g/mol. The presence of the chlorine atom and the methoxy groups contributes significantly to its chemical reactivity and biological properties.

Biological Activities

Research indicates that compounds featuring the 1,2,4-triazine moiety exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that triazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116, HeLa, and MCF-7 . The mechanism often involves induction of apoptosis and inhibition of key enzymes involved in tumorigenesis.
  • Enzyme Inhibition : Triazine derivatives have been found to inhibit enzymes like lysophosphatidic acid acyltransferase (LPAAT), which is elevated in certain tumor tissues. This inhibition can lead to reduced tumor growth and proliferation .
  • Additional Biological Properties : Beyond anticancer effects, 1,2,4-triazines have shown potential as antiviral, fungicidal, insecticidal, and antimicrobial agents . Their structural versatility allows for modifications that enhance their biological efficacy.

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various triazine derivatives on cancer cell lines. Notably, compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 34 μM to 36 μM against HCT-116 and HeLa cells. The study highlighted that these compounds induced apoptosis through caspase activation and altered mitochondrial membrane potential .

Study 2: Mechanistic Insights

Another research focused on the mechanism of action of triazine derivatives in cancer treatment. It was found that these compounds could effectively disrupt cellular pathways by modulating enzyme activities related to cancer progression. The study emphasized the importance of structural modifications in enhancing biological activity .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing chlorinated phenols and appropriate reagents for triazine formation.
  • Reaction Conditions : Conducting reactions under controlled temperatures with solvents conducive to triazine formation.
  • Purification : Employing crystallization or chromatography techniques to isolate the desired compound.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits LPAAT involved in tumor proliferation
AntimicrobialExhibits broad-spectrum antimicrobial properties

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

3-chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine

InChI

InChI=1S/C11H10ClN3O2/c1-16-8-4-3-5-9(17-2)10(8)7-6-13-15-11(12)14-7/h3-6H,1-2H3

InChI Key

SHTWFVOSEKVKLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)Cl

Origin of Product

United States

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